Key Intermediate in TGF-Beta Kinase Inhibitor Patents: Documented Use by Eli Lilly
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol is explicitly documented as 'Preparation 27' in Eli Lilly patent WO2004/050659 A1, serving as a key intermediate for the synthesis of TGF-beta receptor kinase inhibitors [1]. This patent precedent provides procurement traceability absent for non-brominated analogs such as 2-(quinoxalin-2-yloxy)ethanol (CAS 151054-40-9), which do not appear in the same patent family. The compound is synthesized in 85% yield from 7-bromo-2-chloroquinoxaline (610 mg scale) using ethylene glycol and sodium hydride in DMF, with full spectroscopic characterization (MS m/e 268 M+1, 1H NMR in CDCl3) .
| Evidence Dimension | Patent-documented use as synthetic intermediate in kinase inhibitor programs |
|---|---|
| Target Compound Data | Explicitly named 'Preparation 27' in Eli Lilly WO2004/050659 A1 (Page 49-50); also cited in WO2005/092894 A1 (Page 26-27) |
| Comparator Or Baseline | 2-(Quinoxalin-2-yloxy)ethanol (CAS 151054-40-9): No documented use in Eli Lilly TGF-beta kinase inhibitor patents |
| Quantified Difference | Patent precedent exists vs. absent |
| Conditions | Patent analysis: WO2004/050659 A1 (Eli Lilly), WO2005/092894 A1 |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting TGF-beta or related kinase pathways, the documented patent precedent provides a validated synthetic starting point, reducing the risk of purchasing an intermediate without established utility in relevant chemical space.
- [1] ELI LILLY AND COMPANY. WO2004/50659 A1, 2004. Page 49-50. Preparation 27: 2-(7-Bromo-quinoxalin-2-yloxy)-ethanol. View Source
